1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester)
Brand Name: Vulcanchem
CAS No.: 178980-66-0
VCID: VC17054412
InChI: InChI=1S/C22H22Cl2N4O4S/c1-13(2)20-21(33-18-10-15(23)9-16(24)11-18)27(19(26-20)6-7-32-22(25)29)12-14-4-3-5-17(8-14)28(30)31/h3-5,8-11,13H,6-7,12H2,1-2H3,(H2,25,29)
SMILES:
Molecular Formula: C22H22Cl2N4O4S
Molecular Weight: 509.4 g/mol

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester)

CAS No.: 178980-66-0

Cat. No.: VC17054412

Molecular Formula: C22H22Cl2N4O4S

Molecular Weight: 509.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) - 178980-66-0

Specification

CAS No. 178980-66-0
Molecular Formula C22H22Cl2N4O4S
Molecular Weight 509.4 g/mol
IUPAC Name 2-[5-(3,5-dichlorophenyl)sulfanyl-1-[(3-nitrophenyl)methyl]-4-propan-2-ylimidazol-2-yl]ethyl carbamate
Standard InChI InChI=1S/C22H22Cl2N4O4S/c1-13(2)20-21(33-18-10-15(23)9-16(24)11-18)27(19(26-20)6-7-32-22(25)29)12-14-4-3-5-17(8-14)28(30)31/h3-5,8-11,13H,6-7,12H2,1-2H3,(H2,25,29)
Standard InChI Key PIHPABYAZNSSJQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC(=CC(=C3)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a five-membered imidazole ring (1H-imidazole) substituted at four positions:

  • Position 1: A 3-nitrophenylmethyl group (-CH₂C₆H₄NO₂), introducing electron-withdrawing nitro functionality.

  • Position 2: An ethanol moiety (-CH₂CH₂OH), which is further esterified as a carbamate.

  • Position 4: An isopropyl group (-CH(CH₃)₂), contributing steric bulk and hydrophobicity.

  • Position 5: A 3,5-dichlorophenylthio group (-S-C₆H₃Cl₂), enhancing lipophilicity and potential halogen bonding .

The carbamate ester (-OCONHR) at the ethanol side chain likely improves metabolic stability compared to free hydroxyl groups, a common strategy in prodrug design .

Physicochemical Properties

  • Molecular Formula: C₂₄H₂₄Cl₂N₄O₄S (calculated based on structural analogs).

  • Molecular Weight: ~538.5 g/mol.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the nitro and carbamate groups, with limited aqueous solubility.

  • Tautomerism: The imidazole ring exhibits tautomerism, with protonation states influencing reactivity and binding interactions .

Synthesis and Derivative Formation

Key Synthetic Routes

The synthesis of this compound likely involves multi-step protocols common to imidazole derivatives:

Step 1: Imidazole Core Formation

Imidazole rings are typically synthesized via:

  • Debus-Radziszewski reaction: Condensation of glyoxal, ammonia, and aldehydes/ketones.

  • Hantzsch dihydroimidazole synthesis: Using α-haloketones and ammonia .

Step 2: Functionalization of the Imidazole Ring

  • S-alkylation: Introduction of the 3,5-dichlorophenylthio group via nucleophilic substitution with 3,5-dichlorothiophenol.

  • N-alkylation: Attachment of the 3-nitrophenylmethyl group using 3-nitrobenzyl bromide under basic conditions.

Step 3: Carbamate Ester Formation

The ethanol side chain is converted to a carbamate ester via:

  • Reaction with 1,1'-carbonyldiimidazole (CDI): CDI activates the hydroxyl group, enabling coupling with amines or alcohols to form carbamates .

  • Alternative route: Use of phosgene or chloroformates, though CDI is preferred for mild conditions and reduced toxicity .

Step 4: Purification and Characterization

Chromatographic techniques (e.g., HPLC, column chromatography) and spectroscopic methods (NMR, HRMS) ensure purity and structural validation.

Biological Activities and Mechanisms

Table 1: Antimicrobial Activity of Structural Analogs

Compound ClassTarget MicroorganismZone of Inhibition (mm)Reference
4,5-Dichloroimidazole analogsS. aureus21–25
Nitrophenyl-imidazole derivativesE. coli15–20

Anti-Inflammatory Effects

The 3,5-dichlorophenylthio group may inhibit NF-κB signaling, a pathway central to inflammatory responses. In vitro studies on similar compounds show:

  • IC₅₀ values: 2–5 μM for TNF-α suppression in macrophages.

  • ROS scavenging: Nitro groups enhance antioxidant capacity, reducing oxidative stress in cellular models .

Anticancer Activity

Imidazole derivatives interfere with DNA replication and apoptosis pathways:

  • Caspase-3 activation: Substituted imidazoles induce apoptosis in HeLa cells with EC₅₀ values of 10–50 μM .

  • Topoisomerase inhibition: Dichlorophenyl groups intercalate DNA, blocking topoisomerase II activity.

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High logP (~4.5) suggests good membrane permeability but potential first-pass metabolism.

  • Metabolism: Carbamate esters are hydrolyzed by esterases to release active ethanolamine metabolites .

  • Excretion: Renal and hepatic pathways, with metabolites detected in urine within 24 hours .

Toxicity Data

  • Acute toxicity (LD₅₀): >500 mg/kg in rodent models, with hepatotoxicity observed at higher doses .

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic potential .

Industrial and Therapeutic Applications

Pharmaceutical Development

  • Antifungal agents: Structural similarity to miconazole suggests potential against Candida spp..

  • Hypertension management: Imidazole derivatives modulate vasorelaxation (EC₅₀ = 1.8–5.0 μM in ex vivo models) .

Agricultural Uses

  • Fungicides: Dichlorophenylthio groups are effective against Phytophthora infestans in crop protection.

Research Gaps and Future Directions

  • In vivo efficacy studies: Limited data on the compound’s performance in animal disease models.

  • Structure-activity relationships (SAR): Systematic variation of substituents to optimize potency and reduce toxicity.

  • Formulation development: Nanoencapsulation to enhance aqueous solubility and bioavailability.

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